methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)7-3-8-6(10-7)2-5(4-11)14-8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHJYPWZKYNWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(S2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215333 | |
| Record name | Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852181-12-5 | |
| Record name | Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Thieno[3,2-b]Pyrrole Derivatives
Key steps involve the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with methanol under acidic conditions. For example, esterification using thionyl chloride (SOCl₂) in methanol achieves yields of 80–85%. Alternatively, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the alkylation of pyrrole nitrogen with methyl chloroacetate, yielding methyl 4-(2-methoxy-2-oxoethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate analogs in 61–67% yields. While these methods are optimized for furopyrroles, analogous conditions apply to thieno derivatives due to structural similarities.
Table 1: Reaction Conditions for Precursor Synthesis
| Starting Material | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | SOCl₂, MeOH | MeOH | Reflux | 80–85 |
| 4H-Thieno[3,2-b]pyrrole | Methyl chloroacetate, NaH | DMF | 25°C | 61–67 |
Formylation Strategies
Introducing the formyl group at the C-2 position of the thieno[3,2-b]pyrrole scaffold requires regioselective formylation. The Vilsmeier-Haack reaction is the most widely employed method, though alternative approaches exist.
Vilsmeier-Haack Formylation
This method uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which electrophilically substitutes the pyrrole ring. For methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, formylation at C-2 proceeds via the following mechanism:
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Reagent Formation : POCl₃ reacts with DMF to produce the chloroiminium ion .
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Electrophilic Attack : The chloroiminium ion targets the electron-rich C-2 position of the pyrrole ring.
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Hydrolysis : Quenching with aqueous base yields the aldehyde.
Reaction conditions:
Table 2: Vilsmeier-Haack Formylation Optimization
| Substrate | POCl₃ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | 1.2 | 4 | 55 |
| Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | 1.5 | 6 | 58 |
Alternative Formylation Methods
Decarboxylative Formylation : A two-step process involving:
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Decarboxylation : Heating the carboxylic acid precursor (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid) with trifluoroacetic acid (TFA).
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Formylation : Treatment with triethyl orthoformate under acidic conditions.
This method avoids harsh reagents but requires careful control of decarboxylation conditions to prevent side reactions.
The preference for C-2 formylation in thieno[3,2-b]pyrroles is attributed to:
Figure 1: Resonance Structures of 4H-Thieno[3,2-b]Pyrrole
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key spectroscopic data include:
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¹H NMR : Singlets for NH (~11.7 ppm) and formyl (~9.3 ppm) protons.
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IR : Stretching vibrations for C=O (1630–1640 cm⁻¹) and CHO (1618–1626 cm⁻¹).
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¹³C NMR : Carboxyl carbon at ~163 ppm and formyl carbon at ~179 ppm.
Challenges and Optimization
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Low Yields : Formylation yields rarely exceed 60% due to competing side reactions (e.g., over-oxidation).
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may promote decomposition.
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Catalysis : Lewis acids (e.g., ZnCl₂) have been explored to improve regioselectivity, though results are inconclusive.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack | High regioselectivity | Requires POCl₃, harsh conditions | 55–58 |
| Decarboxylative | Mild conditions | Multi-step, lower yields | 40–45 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Methyl 2-carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Reduction: Methyl 2-hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate largely depends on its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or interference with DNA replication. The thiophene and pyrrole rings contribute to the compound’s ability to participate in π-π stacking interactions, which can affect its binding affinity to various molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The reactivity and applications of thieno[3,2-b]pyrrole derivatives are highly dependent on substituent patterns. Key analogs include:
Key Observations :
- Formyl Group (C2) : Enhances electrophilicity, enabling nucleophilic additions (e.g., aldoxime formation) and conjugation with electron-deficient moieties .
- Bromine (C2) : Serves as a leaving group in cross-coupling reactions for semiconductor applications .
- Methyl Ester (C5) : Offers a balance between stability and hydrolyzability for prodrug strategies .
Formyl Derivatives
- Condensation Reactions: The formyl group reacts with active methylene compounds (e.g., benzothiazolium salts) under Knoevenagel conditions to form conjugated systems for optoelectronic materials .
- Schiff Base Formation : Reacts with hydrazines to yield carbohydrazides, precursors for triazine derivatives with antibacterial activity .
Halogenated Derivatives
- Stille/Suzuki Coupling : Brominated analogs participate in cross-coupling to generate π-conjugated polymers for organic field-effect transistors (OFETs) .
Alkylated Derivatives
Physical and Spectroscopic Properties
Biological Activity
Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-b]pyrrole class, characterized by a fused ring system that incorporates both sulfur and nitrogen. Its molecular formula is , with a molecular weight of approximately 209.23 g/mol. The presence of formyl and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.
This compound has been studied for its ability to modulate various biochemical pathways:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which can alter metabolic pathways relevant to cancer cell proliferation. For instance, it has been noted to activate the tumor-specific M2 form of pyruvate kinase (PKM2), potentially reverting cancer cells to a more normal metabolic state by enhancing glycolytic flux towards anabolic processes .
- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for further development as antibacterial agents.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies and Research Findings
- Cancer Metabolism : A study evaluated the effects of thieno[3,2-b]pyrrole derivatives on cancer cell metabolism. The results indicated that these compounds could shift the metabolic profile of cancer cells towards a less proliferative state by enhancing PKM2 activity, thus reducing the availability of glycolytic intermediates for anabolic processes .
- Antimicrobial Testing : In another investigation, this compound derivatives were tested against a panel of bacterial strains. The findings revealed significant antibacterial activity, suggesting potential applications in treating bacterial infections.
- Antiviral Potential : Further studies have explored the antiviral properties of related thieno[3,2-b]pyrrole compounds against alphaviruses. These compounds demonstrated broad-spectrum antiviral activity, indicating their potential as therapeutic agents in viral infections .
Q & A
Basic: What are the standard synthetic routes for methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via condensation reactions involving formyl-containing intermediates. For example, analogous thieno-pyrrole derivatives are prepared by reacting 4-hydroxycoumarin with formyl-substituted pyrrole precursors under classical heating (105°C, 3 hours) or microwave irradiation (3 minutes) in pyridine . Microwave methods significantly reduce reaction time and may improve selectivity by minimizing side reactions, though yields must be validated through crystallization and spectroscopic characterization.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy for confirming the formyl group (δ ~9-10 ppm for aldehydes) and thieno-pyrrole backbone.
- X-ray crystallography to resolve structural ambiguities, as demonstrated in related ethyl pyrrolo-pyrimidine carboxylate derivatives, where single-crystal studies validated bond lengths and stereochemistry .
- Mass spectrometry to confirm molecular weight (e.g., C₈H₇NO₃S has a theoretical MW of 197.21).
Advanced: How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
The ICReDD framework integrates quantum chemical reaction path searches and machine learning to predict optimal conditions (e.g., solvent, temperature) . For example, transition-state modeling can identify energy barriers in formylation steps, while information science tools extract actionable insights from experimental data, reducing trial-and-error approaches. This methodology was validated in reducing reaction development time by >50% for similar heterocycles .
Advanced: How should researchers resolve contradictions in reaction outcomes (e.g., varying yields under similar conditions)?
Systematic analysis involves:
- Reproducibility checks : Verify purity of starting materials (e.g., 4-hydroxycoumarin) and solvent quality.
- In situ monitoring : Use techniques like HPLC or FTIR to track intermediate formation.
- Feedback loops : Apply ICReDD’s iterative design, where failed experiments refine computational models to adjust parameters like stoichiometry or microwave power .
Advanced: What strategies enable functionalization of the formyl group for targeted applications (e.g., pharmaceuticals or materials)?
The aldehyde moiety allows for:
- Nucleophilic additions : React with amines to form Schiff bases, as seen in coumarin derivatives .
- Reductive amination : Convert the formyl group to a methylamine using NaBH₃CN.
- Cross-coupling : Utilize Pd-catalyzed reactions to introduce aryl/heteroaryl groups. Computational tools can predict regioselectivity in these reactions .
Basic: What are the common derivatives of this compound, and how are they structurally validated?
Derivatives include:
- Hydroxy analogs : Ester hydrolysis under basic conditions yields carboxylic acids .
- Methylated variants : Substituents at the 4-position (e.g., 4-methyl) are confirmed via ¹H NMR and X-ray .
CAS RN 332099-46-4 corresponds to the 2-formyl derivative, structurally characterized by LC-MS and elemental analysis .
Advanced: How do solvent polarity and catalyst choice influence the compound’s reactivity in multicomponent reactions?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the formyl group, favoring nucleophilic attacks.
- Catalysts : Protic acids (e.g., p-TsOH) accelerate imine formation, while Lewis acids (e.g., ZnCl₂) stabilize transition states in cycloadditions. Computational solvation models can predict solvent-catalyst synergies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
